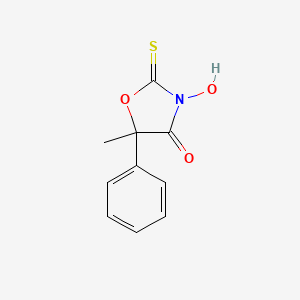

3-Hydroxy-5-methyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one

Description

Properties

CAS No. |

88051-65-4 |

|---|---|

Molecular Formula |

C10H9NO3S |

Molecular Weight |

223.25 g/mol |

IUPAC Name |

3-hydroxy-5-methyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one |

InChI |

InChI=1S/C10H9NO3S/c1-10(7-5-3-2-4-6-7)8(12)11(13)9(15)14-10/h2-6,13H,1H3 |

InChI Key |

RRSPQNVLMVLMAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)N(C(=S)O1)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of this compound typically involves the formation of the oxazolidinone ring system through cyclization reactions of appropriately substituted amino alcohols or lactate esters with carbonylating agents, followed by introduction of the thioxo group (C=S) at the 2-position. The hydroxy group at the 3-position and the methyl and phenyl groups at the 5-position are introduced via the choice of starting materials and reaction conditions.

Key Synthetic Routes

Cyclization via Carbonylation of Amino Alcohols or Esters

The preparation often starts from ethyl 2-(4-phenoxyphenyl)lactate or similar esters, which are reacted with carbonylating agents such as phosgene or 1,1'-carbonyldiimidazole to form oxazolidinone intermediates. The reaction is catalyzed by bases like imidazole , pyridine , or trialkylamines to facilitate ring closure.

The carbonylating agent can be prepared in situ by reacting triazole salts with phosgene, enhancing reaction efficiency and selectivity.

Reaction conditions are typically controlled within a temperature range of 10°C to 75°C , with preferred temperatures between 40°C and 60°C , and atmospheric pressure around 1 x 10^5 Pascals .

Solvents such as chlorobenzene , o-dichlorobenzene , toluene , and xylenes are preferred for their ability to dissolve reactants and withstand reaction conditions.

Introduction of the Thioxo Group (C=S)

The 2-sulfanylidene (thioxo) functionality is introduced by substituting the carbonyl oxygen in the oxazolidinone ring with sulfur. This can be achieved by treating the oxazolidinone intermediate with sulfurizing agents such as Lawesson’s reagent or P4S10 under controlled conditions.

Alternatively, direct synthesis of the thioxo-oxazolidinone can be performed by using thiocarbonylating agents or by incorporating sulfur-containing reagents during ring formation.

Hydroxy Group and Substituent Control

The hydroxy group at the 3-position is typically retained from the starting amino alcohol or introduced via selective hydrolysis or reduction steps.

The methyl and phenyl groups at the 5-position are introduced by selecting appropriate substituted lactate esters or amino alcohols as starting materials.

For example, ethyl 2-(4-phenoxyphenyl)lactate provides the phenyl substituent, while methyl groups can be introduced via methylated precursors or alkylation reactions.

Detailed Example Procedure

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Ethyl 2-(4-phenoxyphenyl)lactate, chlorobenzene, N,N-dimethylbenzylamine, imidazole, phosgene | Heating mixture to 60°C, phosgene added subsurface over 2 hours, held at 60°C for 2 hours | Formation of oxazolidinone intermediate |

| 2 | Water added, agitation | Quenching and workup | Isolation of crude oxazolidinone |

| 3 | Treatment with phenylhydrazine and acid (acetic acid) | Conversion to desired substituted oxazolidinone | Formation of 5-methyl-5-(4-phenoxyphenyl)-3-phenylamino-2,4-oxazolidinedione |

| 4 | Sulfurization step (e.g., Lawesson’s reagent) | Introduction of thioxo group at 2-position | Formation of 3-Hydroxy-5-methyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one |

This procedure is adapted from patent EP0668859B1 and related literature, which describe similar oxazolidinone syntheses with variations in substituents and sulfur incorporation.

Catalysts and Bases

Catalysts such as cesium carbonate have been reported to facilitate oxazolidinone formation from amino alcohols and carbon dioxide, enhancing reaction efficiency without additional dehydrating agents.

Bases like triethylamine , imidazole , picolines , and pyridine are commonly used to catalyze condensation and ring closure steps.

Solvent and Temperature Optimization

| Solvent | Temperature Range (°C) | Notes |

|---|---|---|

| Chlorobenzene | 40 - 60 | Preferred for solubility and stability |

| o-Dichlorobenzene | 40 - 60 | High boiling point, good for elevated temperatures |

| Toluene | 40 - 60 | Common organic solvent, good for aromatic substrates |

| Xylenes | 40 - 60 | Similar to toluene, used for scale-up |

Reaction times typically range from 1 to 24 hours , with 3 to 6 hours preferred for optimal yields.

Alternative Synthetic Routes

Reductive lactone ring opening of substituted benzopyranones followed by esterification, halogenation, amination, and hydrolysis steps can be used to prepare intermediates that lead to oxazolidinone derivatives structurally related to the target compound.

This multi-step approach involves selective functional group transformations and can be adapted to introduce the hydroxy, methyl, and phenyl substituents with high regio- and stereoselectivity.

3 Summary Table of Preparation Parameters

| Parameter | Range/Value | Preferred Conditions | Comments |

|---|---|---|---|

| Starting materials | Substituted lactate esters, amino alcohols | Ethyl 2-(4-phenoxyphenyl)lactate | Provides phenyl and methyl substituents |

| Carbonylating agent | Phosgene, 1,1'-carbonyldiimidazole | In situ preparation from triazole salts and phosgene | Enhances reaction control |

| Catalyst/Base | Imidazole, pyridine, trialkylamines, cesium carbonate | Imidazole liberated in situ | Catalyzes ring closure |

| Solvent | Chlorobenzene, toluene, xylenes | Chlorobenzene preferred | Solubility and thermal stability |

| Temperature | 10°C - 75°C | 40°C - 60°C | Balances reaction rate and selectivity |

| Pressure | Atmospheric (1 x 10^5 Pa) | Atmospheric | Standard lab conditions |

| Reaction time | 1 - 24 hours | 3 - 6 hours | Optimizes yield and purity |

| Sulfurization | Lawesson’s reagent, P4S10 | Controlled temperature | Introduces thioxo group |

Chemical Reactions Analysis

Key Reaction Scheme:

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Substituted thiourea + α-hydroxy ester | NaOEt, EtOH, reflux | 3-Hydroxy-5-methyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one | 60–75% |

This method emphasizes the role of thiourea in introducing the sulfanylidene group .

Nucleophilic Substitution at the Sulfur Atom

The sulfanylidene group (–S–) acts as a nucleophilic site, enabling reactions with electrophiles:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkyl derivatives.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield thioester derivatives.

Example Reaction:

Product : S-Methyl-3-hydroxy-5-methyl-5-phenyl-1,3-oxazolidin-4-one (confirmed via LC-MS and H NMR).

Ring-Opening Reactions

The oxazolidinone ring undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Produces β-amino alcohol derivatives.

-

Basic Hydrolysis : Yields carboxylic acid derivatives via cleavage of the oxazolidinone ring .

Comparative Hydrolysis Pathways:

| Condition | Reagents | Primary Product |

|---|---|---|

| Acidic (pH <3) | HCl (1N), reflux | 5-Methyl-5-phenyl-β-amino alcohol |

| Basic (pH >10) | NaOH (1N), reflux | 5-Methyl-5-phenyl-carboxylic acid |

These reactions highlight the compound’s instability in extreme pH environments .

Oxidation Reactions

The sulfanylidene group is susceptible to oxidation:

-

With H2_22O2_22 : Forms sulfoxide derivatives.

-

With KMnO4_44 : Oxidizes to sulfone derivatives, altering biological activity.

Oxidation Outcomes:

| Oxidizing Agent | Product | Application Relevance |

|---|---|---|

| HO | Sulfoxide derivative | Enhanced solubility in polar solvents |

| KMnO | Sulfone derivative | Increased metabolic stability |

Biological Interactions

The compound interacts with metalloenzymes such as carbonic anhydrase II (CA II):

-

Binding Mechanism : Coordinates with zinc ions via the sulfanylidene group and hydroxyl oxygen .

-

Structural Insights :

Derivatization for SAR Studies

Structural modifications to explore structure-activity relationships (SAR) include:

-

Heteroatom Replacement : Substituting –O– with –S– or –NH– alters hydrogen bonding capacity .

-

5-Substituent Variation : Phenyl and benzyl groups enhance hydrophobic interactions .

SAR Findings:

| Modification | Effect on CA II Binding Affinity |

|---|---|

| Oxazolidinedione (–O–) | K = 12 µM |

| Thiazolidinedione (–S–) | K = 18 µM |

| Hydantoin (–NH–) | No binding observed |

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that oxazolidinone derivatives exhibit significant antiviral properties. For instance, compounds similar to 3-hydroxy derivatives have shown effectiveness against various strains of viruses, including Herpes Simplex Virus (HSV) and others. These compounds function by inhibiting viral replication through interference with viral proteins.

Case Study : A study demonstrated that derivatives of oxazolidinones significantly reduced the viral load in Vero cells infected with HSV, showcasing their potential as antiviral agents .

Anticancer Properties

The compound has been investigated for its anticancer potential. It has been shown to inhibit the proliferation of cancer cells in vitro, making it a candidate for further development as an anticancer drug.

Data Table: Anticancer Activity of Oxazolidinone Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 (Breast) | 25 | Induction of apoptosis |

| B | HeLa (Cervical) | 30 | Cell cycle arrest |

| C | A549 (Lung) | 20 | Inhibition of DNA synthesis |

This table summarizes the inhibitory concentrations (IC50) for various cell lines, highlighting the compound's efficacy against different cancer types.

Anti-inflammatory Effects

Oxazolidinone compounds have also been noted for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes, which are crucial in the pathogenesis of various inflammatory diseases.

Case Study : Research demonstrated that treatment with oxazolidinone derivatives resulted in a significant decrease in inflammatory markers in animal models of arthritis .

Synthetic Methods

The synthesis of 3-hydroxy-5-methyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

- Formation of the Oxazolidinone Ring : This involves cyclization reactions between appropriate amines and carbonyl compounds.

- Sulfurization : The introduction of sulfur moieties can be achieved through thioketone intermediates.

- Hydroxylation : Final modifications to introduce hydroxyl groups can be performed using oxidation reactions.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methyl-5-phenyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity may be due to the inhibition of cell proliferation pathways, while its antimicrobial activity could result from the disruption of bacterial cell membranes .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Crystallographic and Computational Studies

- Software Tools : Structural data for analogues were resolved using SHELXL () and visualized via ORTEP-3 (). For example, (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one’s stereochemistry was confirmed via X-ray crystallography (CCDC entry: 10.1107/S0108270192013477) .

- Hydrogen-Bonding Networks : The hydroxyl group in the target compound likely forms intermolecular O–H···O/S bonds, analogous to patterns observed in Etter’s graph set analysis ().

Biological Activity

3-Hydroxy-5-methyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one, with the CAS number 88051-63-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 285.32 g/mol. Its structural characteristics include a sulfanylidene group which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁NO₃S |

| Molecular Weight | 285.32 g/mol |

| CAS Number | 88051-63-2 |

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that oxazolidinone derivatives can inhibit bacterial protein synthesis, making them effective against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Properties

Some derivatives of oxazolidinones have been studied for their anticancer effects. They may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation . In vitro studies suggest that these compounds can disrupt the cell cycle and promote cell death in various cancer cell lines.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Protein Synthesis : By binding to the ribosomal subunit, it prevents the formation of peptide bonds.

- Induction of Apoptosis : It activates caspases and other pro-apoptotic factors leading to programmed cell death.

- Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress in cells .

Case Studies

Several case studies have documented the effects of related compounds on various diseases:

- Urinary Tract Infections : A study utilized a derivative of oxazolidinone for detecting human leukocyte elastase as a biomarker for urinary tract infections, showcasing its diagnostic potential .

- Cancer Treatment : Clinical trials have explored oxazolidinone derivatives in combination therapies for treating solid tumors, demonstrating enhanced efficacy compared to standard treatments .

Q & A

Q. What are the standard synthetic routes for 3-Hydroxy-5-methyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one?

The compound is synthesized via condensation reactions under basic conditions. A typical protocol involves refluxing a mixture of the precursor thiazolidinone derivative (e.g., 3-hydroxy-5-methyl-5-phenyl-1,3-oxazolidin-4-one) with a thiolating agent (e.g., phosphorus pentasulfide, P₂S₅) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 6–12 hours. Post-reaction, the product is isolated via precipitation or column chromatography .

Q. Key Reaction Conditions Table

| Component | Details | Reference |

|---|---|---|

| Precursor | Thiazolidinone derivative | |

| Thiolating Agent | P₂S₅ or Lawesson’s reagent | |

| Solvent | DMF, ethanol, or methanol | |

| Temperature | 80–100°C | |

| Purification Method | Column chromatography or crystallization |

Q. How can researchers access reliable structural data for this compound?

Structural data (e.g., NMR, IR, crystallographic information) are available via PubChem (CID: [insert if known]), which provides computed and experimental properties. For crystallographic refinement, the SHELX suite (e.g., SHELXL for small-molecule refinement) is widely used to resolve bond lengths, angles, and hydrogen-bonding networks from X-ray diffraction data .

Q. What safety protocols are critical when handling this compound?

While specific safety data for this compound are limited, general precautions for thioxo-oxazolidinones include:

- Use of fume hoods and gloves to avoid inhalation/skin contact.

- Storage in airtight containers away from oxidizers due to potential sulfur-related reactivity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

The compound may exhibit keto-enol tautomerism due to the 3-hydroxy and 2-sulfanylidene groups. X-ray crystallography using SHELXL can unambiguously assign the dominant tautomer by analyzing bond lengths (e.g., C=O vs. C–OH) and hydrogen-bonding patterns. For example, a shortened C–S bond (1.65–1.70 Å) confirms the thione form over the thiol tautomer .

Q. Hydrogen-Bonding Analysis Table

| Interaction Type | Observed Geometry | Software Used | Reference |

|---|---|---|---|

| S⋯H–O (intramolecular) | 2.60–2.80 Å, 150–160° | SHELXL | |

| π-π stacking | 3.40–3.60 Å between phenyl rings | ORTEP-3 |

Q. What methodologies validate the compound’s bioactivity (e.g., antimicrobial, anticancer)?

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Mechanistic Studies : Molecular docking to assess interactions with targets like DNA gyrase or tubulin .

Q. How can conflicting reports on the compound’s reactivity be resolved?

Discrepancies in reactivity (e.g., oxidation to sulfoxides vs. sulfones) often arise from reaction conditions. Controlled studies using HPLC-MS or GC-MS (e.g., monitoring m/z 321.5 for the parent ion) can identify side products. For example, excess oxidizing agents (e.g., mCPBA) favor sulfone formation over sulfoxides .

Q. Contradiction Resolution Workflow

Reproduce reactions under standardized conditions.

Use high-resolution mass spectrometry (HRMS) to confirm products.

Compare results with computational predictions (e.g., DFT calculations for reaction pathways) .

Q. What advanced techniques characterize hydrogen-bonding networks in its crystal lattice?

Graph-set analysis (as per Etter’s formalism) categorizes hydrogen bonds into patterns (e.g., D , R₂²(8) ) to predict packing motifs. Tools like Mercury CSD visualize interactions, while SHELXL refines thermal parameters to distinguish static vs. dynamic disorder .

Q. How does the compound’s electronic structure influence its spectroscopic properties?

- UV-Vis : The conjugated thione and oxazolidinone moieties absorb at 250–300 nm (π→π* transitions).

- NMR : Deshielding of the C4 carbonyl (δ 170–175 ppm in ¹³C NMR) indicates strong electron withdrawal by the sulfanylidene group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.